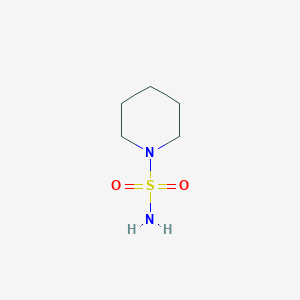

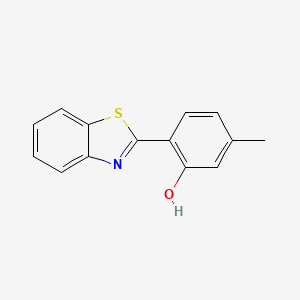

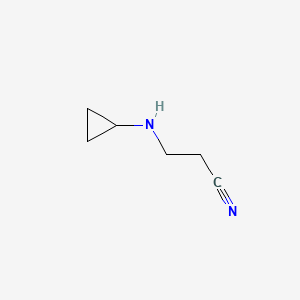

![molecular formula C8H12N2O B1267138 双环[2.2.1]庚-5-烯-2-甲酰肼 CAS No. 98489-48-6](/img/structure/B1267138.png)

双环[2.2.1]庚-5-烯-2-甲酰肼

描述

Synthesis Analysis

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide derivatives involves various strategies, including the generation of cyclopropene dimerizes through rapid ene reactions and subsequent transformations into crystalline triene tetramers or tricyclohexane tetramers under different conditions (Billups et al., 1996). Additionally, the condensation of isothiosemicarbazide with primary amines to form amides directed by N-amide substituents indicates the versatility in the synthesis of these compounds (Mendyk et al., 2011).

Molecular Structure Analysis

Spectroscopic methods, including 1D/2D NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography, have confirmed the molecular structures of Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide derivatives. These analyses reveal the stabilization of substituents' orientations and the influence of N-amide substituents on the overall molecular conformation (Mendyk et al., 2011).

Chemical Reactions and Properties

Various reactions have been explored, such as the reactions with arylsulfonyl chlorides, benzoyl chlorides, and isocyanates, leading to the formation of sulfonamides, carboxamides, and ureas. These reactions and the subsequent epoxidation processes highlight the compound's reactivity and the potential for further chemical modifications (Kas’yan et al., 2005).

Physical Properties Analysis

The crystal and molecular structure of Bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid, a closely related compound, provides insights into the physical properties, such as hydrogen bonding and thermal motions, which are crucial for understanding the physical behavior of these compounds in various conditions (Pfluger et al., 1973).

Chemical Properties Analysis

The addition of molecular fluorine to derivatives demonstrates the chemical versatility and reactivity of these compounds, leading to the formation of difluorinated products with high stereoselectivity. These reactions are essential for synthesizing fluorinated carbocyclic nucleoside analogs, showcasing the compounds' applicability in creating pharmacologically active molecules (Toyota et al., 1995).

科学研究应用

催化反应

双环[2.2.1]庚-5-烯-2-甲酰肼在各种催化反应中被使用。例如,它参与了TaCl5催化的与乙基格氏试剂的碳镁化反应。这个过程通过多步机制产生氯和乙基[2-外消旋-(2'-去甲基-环辛烯基)]镁,其中通过钽环戊烷作为关键中间体的诺邦烯和乙烯参与了多步机制。DFT计算支持了生成外消旋产物(Sultanov et al., 2013)的热力学偏好。

聚合

这种化合物在诺邦烯衍生物的聚合中具有重要意义,形成带有官能团的环脂肪烯聚烯烃。例如,它已被用于诺邦烯衍生物的同聚合和共聚合,如双环[2.2.1]庚-5-烯-2-羧酸、其甲酯和2-(羟甲基)双环[2.2.1]庚-5-烯。结果的聚合物含有超过50%的外消旋单元,并且1H NMR研究表明内消旋异构体在这些过程中主要保持未反应状态(Mathew et al., 1996)。

热解研究

该化合物已在热解-质谱和微波光谱学研究中进行了研究。它的热解产物以及其衍生物的热解产物已被检查,有助于理解这些化合物的热行为和分解产物(Sakaizumi et al., 1997)。

脂环聚合物的合成

双环[2.2.1]庚-5-烯-2-甲酰肼在合成新的设计用于193 nm光刻胶材料的脂环聚合物中发挥作用。这些聚合物基于环脂肪共聚物和三聚物,展示了在常见有机溶剂中的溶解性,并且根据它们的特定结构和聚合方式具有不同的玻璃化转变温度(Okoroanyanwu et al., 1998)。

分子氟加成

对带有电负取代基的双环[2.2.1]庚-2-烯衍生物,包括2-氮杂双环[2.2.1]庚-5-烯-3-酮,进行分子氟加成,导致高立体选择性的外消旋,外消旋-二氟加合物。这些二氟加合物进一步转化为二氟化碳环核苷类似物,显示了它在合成专用有机化合物中的相关性(Toyota et al., 1995)。

安全和危害

属性

IUPAC Name |

bicyclo[2.2.1]hept-5-ene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-10-8(11)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRDHUZRLXGYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301472 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide | |

CAS RN |

98489-48-6 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

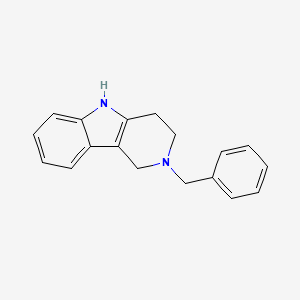

![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)

![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)

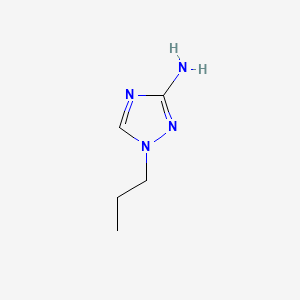

![Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-](/img/structure/B1267076.png)